N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine
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Overview
Description
N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that features an indole moiety, which is a significant structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Acylation: The indole derivative is then acylated with 3-bromopropionyl chloride to introduce the propanoyl group.
Coupling with Glycylglycine: The final step involves coupling the acylated indole with glycylglycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated peptide synthesizers for the coupling step.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group in the propanoyl chain can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the propanoyl chain.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The indole moiety can interact with various receptors and enzymes, modulating their activity.
Pathways Involved: It may influence pathways related to cell signaling, apoptosis, and inflammation, similar to other indole derivatives.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole moiety.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
Uniqueness
N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine is unique due to its specific structure, which combines an indole moiety with a glycylglycine chain. This unique combination may confer distinct biological activities and therapeutic potential compared to other indole derivatives .
Properties
Molecular Formula |
C16H19N3O4 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
2-[[2-[3-(5-methylindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H19N3O4/c1-11-2-3-13-12(8-11)4-6-19(13)7-5-14(20)17-9-15(21)18-10-16(22)23/h2-4,6,8H,5,7,9-10H2,1H3,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
NOCNLYXQJLOTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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